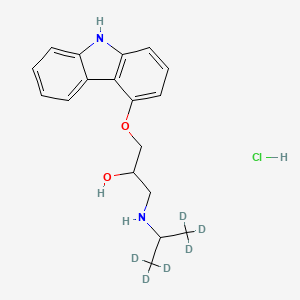
Carazolol-d6, Sal de Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carazolol-d6, Hydrochloride Salt is a stable isotope-labeled compound of Carazolol, which is a high-affinity beta-adrenergic receptor ligand. This compound is primarily used in research settings, particularly for the noninvasive determination of beta receptor status using positron emission tomography (PET) imaging .
Aplicaciones Científicas De Investigación
Carazolol-d6, Hydrochloride Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Carazolol in various samples.
Biology: Employed in studies involving beta-adrenergic receptors to understand their role in biological processes.
Medicine: Utilized in PET imaging to noninvasively determine beta receptor status in patients, aiding in the diagnosis and monitoring of cardiovascular diseases.
Industry: Applied in the development of new beta-adrenergic receptor ligands and related pharmaceuticals
Mecanismo De Acción
Target of Action
Carazolol-d6, Hydrochloride Salt is a high-affinity ligand for the β-adrenergic receptor . This receptor is a key player in the sympathetic nervous system, which regulates the body’s fight-or-flight response. The β-adrenergic receptor mediates the effects of adrenaline and noradrenaline, hormones that increase heart rate, dilate blood vessels, and mobilize energy for muscles during times of stress .
Biochemical Pathways
The primary biochemical pathway affected by Carazolol-d6, Hydrochloride Salt is the adenylate cyclase pathway . Normally, when adrenaline or noradrenaline binds to the β-adrenergic receptor, it triggers a cascade of events that leads to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a second messenger that initiates various cellular responses. By blocking the β-adrenergic receptor, Carazolol-d6, Hydrochloride Salt prevents the activation of adenylate cyclase, thereby reducing the levels of cAMP and dampening the cellular response .
Pharmacokinetics
It is likely metabolized in the liver and excreted in the urine .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Carazolol-d6, Hydrochloride Salt plays a significant role in biochemical reactions as a beta-adrenergic receptor ligand . It interacts with beta-adrenergic receptors, which are proteins located on the surface of cells. These receptors are involved in the response to adrenaline and noradrenaline, which are critical for the regulation of heart rate, muscle strength, blood pressure, and metabolism . The interaction between Carazolol-d6, Hydrochloride Salt and beta-adrenergic receptors is characterized by high affinity binding, which allows for precise measurement and analysis of receptor status .
Cellular Effects
Carazolol-d6, Hydrochloride Salt influences various cellular processes by binding to beta-adrenergic receptors on the cell surface . This binding inhibits the action of endogenous catecholamines, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels within the cell . As a result, Carazolol-d6, Hydrochloride Salt affects cell signaling pathways, gene expression, and cellular metabolism. It can modulate heart rate, reduce muscle contraction, and alter metabolic processes .
Molecular Mechanism
The molecular mechanism of Carazolol-d6, Hydrochloride Salt involves its high-affinity binding to beta-adrenergic receptors . This binding inhibits the activation of adenylate cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) to cAMP . By reducing cAMP levels, Carazolol-d6, Hydrochloride Salt decreases the downstream signaling that leads to various physiological responses such as increased heart rate and muscle contraction . Additionally, this compound can influence gene expression by modulating transcription factors that are regulated by cAMP levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carazolol-d6, Hydrochloride Salt can change over time due to its stability and degradation . The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that prolonged exposure to Carazolol-d6, Hydrochloride Salt can lead to sustained inhibition of beta-adrenergic receptor activity, which may result in altered cellular responses over time .
Dosage Effects in Animal Models
The effects of Carazolol-d6, Hydrochloride Salt in animal models vary with different dosages . At low doses, the compound effectively inhibits beta-adrenergic receptor activity without causing significant adverse effects . At higher doses, Carazolol-d6, Hydrochloride Salt can lead to toxic effects such as hepatotoxicity, as observed in repeated oral administration studies in dogs . The no observed effect level (NOEL) for hepatotoxicity in dogs is 6 mg/kg body weight .
Metabolic Pathways
Carazolol-d6, Hydrochloride Salt is involved in metabolic pathways related to beta-adrenergic receptor signaling. It interacts with enzymes such as adenylate cyclase, which is responsible for the production of cAMP. By inhibiting this enzyme, Carazolol-d6, Hydrochloride Salt affects the metabolic flux and levels of metabolites involved in energy production and cellular signaling.
Transport and Distribution
Within cells and tissues, Carazolol-d6, Hydrochloride Salt is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, such as the heart and muscles . The distribution of Carazolol-d6, Hydrochloride Salt is crucial for its effectiveness in modulating beta-adrenergic receptor activity .
Subcellular Localization
Carazolol-d6, Hydrochloride Salt is primarily localized on the cell surface where beta-adrenergic receptors are found . This subcellular localization is essential for its activity as a receptor ligand. The compound may also undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect the function and activity of Carazolol-d6, Hydrochloride Salt within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carazolol-d6, Hydrochloride Salt involves the deuteration of Carazolol. The process typically includes the following steps:
Deuteration of Carazolol: Carazolol is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Formation of Hydrochloride Salt: The deuterated Carazolol is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of Carazolol-d6, Hydrochloride Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Carazolol-d6, Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Comparación Con Compuestos Similares
Carazolol: The non-deuterated form of Carazolol-d6.
Propranolol: Another beta-adrenergic receptor antagonist used in similar research and clinical applications.
Timolol: A beta-adrenergic receptor antagonist with similar pharmacological properties.
Uniqueness: Carazolol-d6, Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise and noninvasive determination of beta receptor status using PET imaging. This makes it a valuable tool in both research and clinical settings .
Propiedades
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNUICMBSWZMR-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
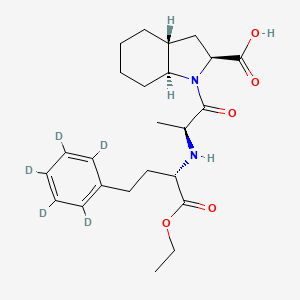
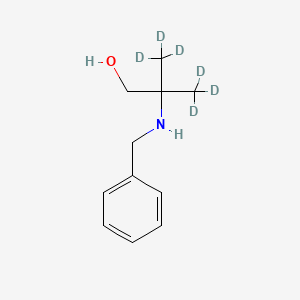
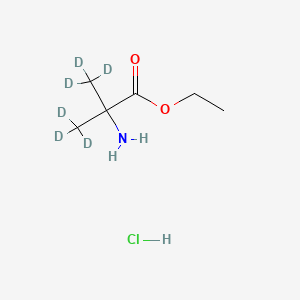
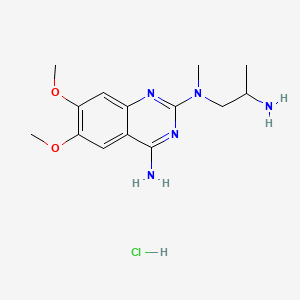

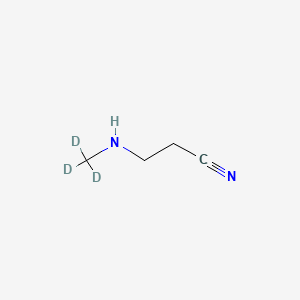
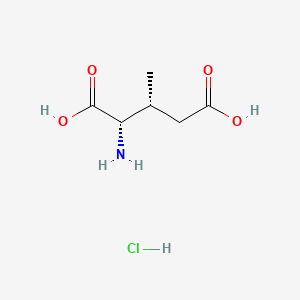

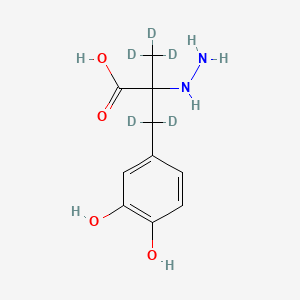
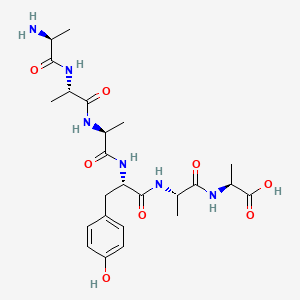
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)
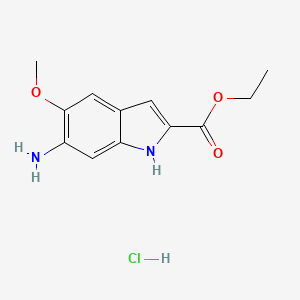

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)
